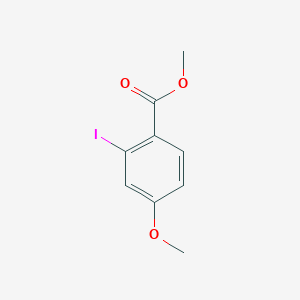

Methyl 2-iodo-4-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRNSLCBMOIYEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-iodo-4-methoxybenzoate

Introduction

Methyl 2-iodo-4-methoxybenzoate is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and materials for organic electronics. Its utility stems from the orthogonal reactivity of its functional groups: the ester, which can be hydrolyzed or transesterified; the iodo group, which is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck); and the methoxy group, which influences the electronic properties of the aromatic ring. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, detailing the experimental protocols and the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 4-methoxyanthranilic acid. This strategy is predicated on the introduction of the iodo substituent via a Sandmeyer reaction, followed by the esterification of the carboxylic acid. This approach is favored over direct iodination of a pre-existing methyl 4-methoxybenzoate due to the directing effects of the methoxy and ester groups, which would lead to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid via Sandmeyer Reaction

The first stage of the synthesis involves the conversion of 4-methoxyanthranilic acid to 2-iodo-4-methoxybenzoic acid. This is achieved through a Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1][2]

Mechanistic Insights

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1] The key steps are:

-

Diazotization: The primary aromatic amine of 4-methoxyanthranilic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable aryl diazonium salt. This low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide-induced decomposition: The diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the dinitrogen gas, which is an excellent leaving group. While many Sandmeyer reactions are catalyzed by copper(I) salts, the reaction with iodide does not typically require a catalyst.[3]

Caption: Key stages of the Fischer esterification mechanism.

Experimental Protocol

The following is a general protocol for Fischer esterification that can be applied to 2-iodo-4-methoxybenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (Example) |

| 2-Iodo-4-methoxybenzoic acid | 278.04 | 10 g | 0.036 |

| Methanol (CH₃OH) | 32.04 | 100 mL | ~2.47 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1-2 mL | Catalytic |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2-iodo-4-methoxybenzoic acid in 100 mL of methanol.

-

Catalyst Addition: Carefully add 1-2 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving a Sandmeyer reaction on 4-methoxyanthranilic acid, followed by Fischer esterification. This guide provides detailed, field-proven protocols and explains the causal mechanisms behind the experimental choices, ensuring both scientific accuracy and practical applicability for researchers in organic synthesis and drug development. Adherence to the described procedures, particularly with respect to temperature control during diazotization, is critical for achieving a high yield and purity of the final product.

References

-

PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. Available from: [Link]

-

Chembk. 2-Iodo-4-methoxybenzoic acid. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

PubChem. Methyl 3-iodo-4-methoxybenzoate. Available from: [Link]

-

Wikipedia. 2-Iodobenzoic acid. Available from: [Link]

-

ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Chegg. Solved sandmeyer reaction purpose: to synthesize 2. Available from: [Link]

-

PrepChem. Synthesis of methyl 2-hydroxy-4-methoxybenzoate. Available from: [Link]

-

National Institutes of Health. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Available from: [Link]

-

Appretech Scientific Limited. methyl 2-amino-5-iodo-4-methoxybenzoate. Available from: [Link]

-

National Institutes of Health. Methyl 5-iodo-2-methoxybenzoate. Available from: [Link]

-

MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]

-

ACS Publications. Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure | The Journal of Organic Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

- Google Patents. Esterification of hydroxybenzoic acids - US5260475A.

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

-

YouTube. Esterification--Making Esters from Carboxylic Acids. Available from: [Link]

Sources

Methyl 2-iodo-4-methoxybenzoate physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-iodo-4-methoxybenzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 148490-97-5), a key intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, characterization, synthesis, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction: A Versatile Building Block

This compound is a halogenated aromatic compound distinguished by its unique substitution pattern. The presence of an iodine atom, a methoxy group, and a methyl ester on the benzene ring makes it a highly versatile and valuable building block in synthetic chemistry.[1] The iodine atom, in particular, serves as an excellent handle for a variety of transition-metal-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.[2] Its structural motifs are frequently found in pharmacologically active molecules and advanced materials, making it a compound of significant interest in pharmaceutical research and materials science.[1][3]

Core Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, reaction design, and purification. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 148490-97-5 | [4][5] |

| Molecular Formula | C₉H₉IO₃ | [4][5][6] |

| Molecular Weight | 292.07 g/mol | [4][6] |

| Appearance | White to cream crystals, powder, or fused solid.[5] | [5] |

| Melting Point | 41.0-48.0 °C[5] (44-46 °C also reported[6]) | [5][6] |

| Boiling Point | 318 °C at 760 mmHg | [4][7] |

| Density | 1.801 g/cm³ | [4][7] |

| Solubility | Insoluble in water.[8][9] Soluble in ether and benzene.[8] | [8][9] |

| Refractive Index | 1.578 | [4][7] |

| Flash Point | 146.1 °C | [4][7] |

| Vapor Pressure | 0.000143 mmHg at 25°C | [4][7] |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is a critical process for its application in research. While various methods exist, a common and effective approach involves the direct iodination of a readily available precursor, Methyl 4-methoxybenzoate. Modern methods, such as transition-metal-catalyzed C-H activation, offer high regioselectivity and yield.[2]

Principle of the Synthesis

The presented protocol is based on the principle of electrophilic aromatic substitution, where an iodinating agent is used to introduce an iodine atom onto the electron-rich aromatic ring of Methyl 4-methoxybenzoate. The methoxy group is an ortho-, para-director; however, the para position is already occupied by the methyl ester group's carbon, directing the substitution to one of the ortho positions. Steric hindrance from the adjacent ester group favors iodination at the C2 position.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-methoxybenzoate (1 equiv.).

-

Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane or acetonitrile.

-

Reagent Addition: In a separate flask, prepare a solution of the iodinating agent (e.g., N-Iodosuccinimide, NIS) (1.1 equiv.) and a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid, TFA).

-

Reaction Execution: Slowly add the iodinating agent solution to the stirred solution of the substrate at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic signals will appear as distinct doublets and a doublet of doublets, with coupling constants indicative of their ortho, meta, and para relationships, confirming the substitution pattern. The methoxy and methyl ester groups will each show a singlet at approximately 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the ester will appear downfield (~165 ppm), while the carbon atom bonded to iodine will be shifted upfield due to the heavy atom effect.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key peaks will include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C-O stretches for the ether and ester functionalities (around 1250 cm⁻¹), and aromatic C-H and C=C stretches. An ATR-IR spectrum for this compound is available in the SpectraBase database.[10]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) will be observed at m/z = 292, corresponding to the molecular weight of C₉H₉IO₃.

Key Applications in Research and Development

This compound's utility stems from its capacity to participate in a wide range of chemical transformations, making it a valuable intermediate.

-

Pharmaceutical Synthesis: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer and anti-inflammatory drugs.[1][3] Its structure is a precursor to more complex scaffolds found in bioactive molecules.

-

Cross-Coupling Reactions: The aryl-iodide bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and organic synthesis.[2]

-

Materials Science: It is used to modify polymer properties and in the synthesis of novel organic linkers for creating Metal-Organic Frameworks (MOFs), which have applications in gas storage and catalysis.[3][11]

Illustrative Reaction: Suzuki Cross-Coupling

The diagram below illustrates a typical Suzuki cross-coupling reaction, a powerful method for forming a bi-aryl linkage, which is a common structural motif in pharmaceuticals.

Caption: A schematic of the Suzuki cross-coupling reaction using the title compound.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

General Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin and eyes.[12] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound is light-sensitive and should be stored away from light and oxidizing agents.[9][13] A cool, dark place is recommended for long-term stability.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Methyl 3-iodo-4-methoxybenzoate | 35387-93-0 - J&K Scientific LLC. (n.d.). Retrieved from [Link]

-

Synthesis of methyl 2-hydroxy-4-methoxybenzoate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate - Organic Syntheses. (2019, October 6). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved from [Link]

- CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents. (n.d.).

-

Methyl 4-iodo-2-methoxybenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar. (n.d.). Retrieved from [Link]

-

Methyl 5-iodo-2-methoxybenzoate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Methyl 4-iodo-2-methoxybenzoate - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. echemi.com [echemi.com]

- 5. Methyl 4-iodo-2-methoxybenzoate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. strem.com [strem.com]

- 7. echemi.com [echemi.com]

- 8. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 9. Methyl 4-iodo-2-methoxybenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 10. spectrabase.com [spectrabase.com]

- 11. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 2-iodo-4-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 2-iodo-4-methoxybenzoate (CAS No. 54413-84-2), a key halogenated aromatic intermediate.[1] Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's physicochemical properties, provides a detailed, field-proven synthesis protocol with mechanistic insights, and explores its critical applications in modern synthetic chemistry. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Part 1: Core Compound Profile and Physicochemical Properties

This compound is a polysubstituted benzene derivative featuring an ester, a methoxy group, and an iodine atom. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis. The electron-donating methoxy group at the para-position and the bulky, reactive iodine atom at the ortho-position to the methyl ester create a unique electronic and steric environment. The carbon-iodine bond is the primary reactive site, being susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex molecular architectures.

The properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key physicochemical data.

| Property | Value | Source |

| CAS Number | 54413-84-2 | SynQuest Labs[1] |

| Molecular Formula | C₉H₉IO₃ | SynQuest Labs[1] |

| Molecular Weight | 292.07 g/mol | SynQuest Labs[1] |

| Appearance | White to off-white solid or crystalline powder | Inferred from isomers[2][3] |

| Melting Point | 44-46 °C (for isomer Methyl 4-iodo-2-methoxybenzoate) | Strem[2] |

| Boiling Point | 318 °C at 760 mmHg (for isomer Methyl 4-iodo-2-methoxybenzoate) | ECHEMI[4][5] |

| Density | 1.801 g/cm³ (for isomer Methyl 4-iodo-2-methoxybenzoate) | ECHEMI[4][5] |

Note: Specific experimental data for the 2-iodo-4-methoxy isomer can be limited; properties of closely related isomers are provided for estimation and context.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a two-stage process starting from a commercially available precursor. The chosen pathway, a Sandmeyer-type reaction followed by Fischer esterification, is selected for its high regioselectivity and reliability.

Stage 1: Synthesis of 2-iodo-4-methoxybenzoic acid

This stage leverages the diazotization of an aniline derivative, a cornerstone of aromatic chemistry. The starting material, 4-methoxyanthranilic acid, provides the correct substitution pattern.

-

Protocol:

-

Suspend 150 g of 4-methoxyanthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid in a three-neck flask equipped with a mechanical stirrer and a thermometer, and cool the mixture to 0° C in an ice-salt bath.[6]

-

While maintaining the temperature between 0-5° C, add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes.[6] This step is critical for forming the diazonium salt; low temperatures are essential to prevent its decomposition.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5° C.

-

In a separate flask, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.[6]

-

Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, keeping the temperature between 3-6° C.[6] The iodide ion acts as a nucleophile, displacing the N₂ gas in a radical mechanism.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then slowly heat to reflux and maintain for 2 hours to ensure the reaction goes to completion.[6]

-

Cool the mixture to room temperature. The precipitated brown crystals of 2-iodo-4-methoxybenzoic acid are collected by filtration, washed with water until neutral, and dried under reduced pressure.[6]

-

Stage 2: Fischer Esterification to this compound

This classic acid-catalyzed reaction converts the synthesized carboxylic acid into its corresponding methyl ester.

-

Protocol:

-

In a round-bottom flask, dissolve the dried 2-iodo-4-methoxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (typically 2-5% of the acid's molar amount).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Synthesis Workflow Diagram

Sources

- 1. CAS 54413-84-2 | 2623-H-10 | MDL MFCD18905183 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. strem.com [strem.com]

- 3. Methyl 4-iodo-2-methoxybenzoate, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

Methyl 2-iodo-4-methoxybenzoate structural analysis

An In-depth Technical Guide to the Structural Analysis of Methyl 2-iodo-4-methoxybenzoate

Foreword: The Structural Elucidation Imperative

In the landscape of modern drug discovery and materials science, the precise characterization of molecular architecture is not merely a procedural step but the very foundation upon which innovation is built. Small molecule intermediates, such as this compound, are the fundamental building blocks for complex, high-value compounds. Their structural integrity—purity, isomeric identity, and conformation—directly dictates the success of subsequent synthetic transformations and the ultimate efficacy and safety of the final product. This guide provides a comprehensive, field-proven framework for the rigorous structural analysis of this compound, moving beyond rote procedural descriptions to elucidate the causality behind our analytical choices. The methodologies presented herein are designed as a self-validating system, where orthogonal techniques converge to provide an unambiguous and authoritative structural assignment.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a halogenated aromatic ester with the chemical formula C₉H₉IO₃.[1][2] Its strategic importance stems from the presence of three key functional groups on a benzene scaffold: an iodine atom, a methoxy group, and a methyl ester. The iodine atom, in particular, renders the molecule an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing carbon-carbon and carbon-heteroatom bonds.[3][4] This reactivity profile makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[5][6]

A thorough understanding of its structure is paramount to leveraging its synthetic potential. This guide will detail the primary analytical techniques employed for its complete structural verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 54413-84-2 (or 148490-97-5) | [1][7] |

| Molecular Formula | C₉H₉IO₃ | [1][2][8] |

| Molecular Weight | 292.07 g/mol | [1][9] |

| Appearance | White to cream crystals or powder | [8] |

| Melting Point | 44-46 °C | [10] |

| Boiling Point | 318 °C at 760 mmHg | [1][2] |

| Density | 1.801 g/cm³ | [1][2] |

Note: Multiple CAS numbers appear in databases for this structure and its isomers. The properties listed are for the 2-iodo-4-methoxy isomer.

The Analytical Workflow: A Multi-Technique Approach

Caption: A typical workflow for the structural elucidation of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful and informative technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of atoms.

Proton (¹H) NMR Spectroscopy

Principle of Causality: The chemical shift (δ) of a proton is dictated by its electronic environment. Electronegative atoms, like oxygen and iodine, withdraw electron density, "deshielding" nearby protons and causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) arises from spin-spin coupling with neighboring, non-equivalent protons and provides direct evidence of connectivity.

For this compound, we expect to see signals corresponding to three distinct regions: the aromatic protons, the methoxy protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-6 | ~7.8 - 8.0 | d (doublet) | 1H | Ortho to the electron-withdrawing carbonyl group, causing a downfield shift. Coupled to H-5. |

| H-5 | ~7.1 - 7.3 | dd (doublet of doublets) | 1H | Coupled to both H-6 and H-3. |

| H-3 | ~7.0 - 7.2 | d (doublet) | 1H | Ortho to the iodine atom. Coupled to H-5. |

| OCH₃ (Methoxy) | ~3.9 | s (singlet) | 3H | Attached to the aromatic ring. No adjacent protons to couple with. |

| OCH₃ (Ester) | ~3.9 | s (singlet) | 3H | Part of the methyl ester group. No adjacent protons to couple with. |

Note: The exact chemical shifts of the methoxy and ester methyl groups may be very close and require a high-resolution instrument to resolve fully.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters for ¹H NMR. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

-

Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling constants to assign the signals to the molecular structure.

Carbon-13 (¹³C) NMR Spectroscopy

Principle of Causality: ¹³C NMR provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbons. Carbons in different functional groups (carbonyl, aromatic C-O, aromatic C-I, etc.) appear in predictable regions of the spectrum.

For this compound, all nine carbon atoms are chemically distinct, and thus we expect to see nine unique signals.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | ~165-167 | Typical range for an ester carbonyl carbon. |

| C-4 (C-O) | ~158-162 | Aromatic carbon attached to the strongly electron-donating methoxy group. |

| C-1 | ~135-140 | Aromatic carbon attached to the ester group. |

| C-6 | ~130-135 | Aromatic CH carbon ortho to the carbonyl group. |

| C-5 | ~120-125 | Aromatic CH carbon. |

| C-3 | ~115-120 | Aromatic CH carbon. |

| C-2 (C-I) | ~85-90 | Aromatic carbon directly bonded to iodine, showing a characteristic upfield shift (heavy atom effect). |

| OCH₃ (Methoxy) | ~55-57 | Methoxy carbon attached to the ring. |

| OCH₃ (Ester) | ~51-53 | Methyl ester carbon. |

Note: These are estimated chemical shifts based on typical values for similar structures.[11][12][13]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the spectrum using a standard broadband proton-decoupled pulse sequence. This simplifies the spectrum to single lines for each carbon. A much larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. The presence of nine distinct signals in the expected regions provides strong validation for the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Principle of Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight, which is a critical, self-validating check on the elemental formula derived from other methods. The fragmentation pattern observed upon ionization offers corroborating evidence for the presence of specific functional groups.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 292 | Molecular ion peak, corresponding to the exact mass of C₉H₉IO₃.[1] |

| [M - CH₃]⁺ | 277 | Loss of a methyl radical from either the ester or methoxy group. |

| [M - OCH₃]⁺ | 261 | Loss of a methoxy radical. |

| [M - COOCH₃]⁺ | 233 | Loss of the methyl ester group, resulting in an iodomethoxybenzene cation. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument. The GC will separate the sample from any volatile impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically using Electron Ionization, EI, at 70 eV).

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

Data Analysis: The primary piece of data is the mass of the molecular ion ([M]⁺), which must match the calculated molecular weight of 292.07 g/mol . The fragmentation pattern is then compared against predicted pathways to confirm the structure.

Caption: Key fragmentation pathways for this compound in MS.

X-ray Crystallography: The Definitive Structural Proof

While NMR and MS provide overwhelming evidence for the 2D structure, single-crystal X-ray crystallography offers an unambiguous determination of the 3D atomic arrangement in the solid state.

Principle of Causality: When a beam of X-rays is passed through an ordered, single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing this pattern, the precise position of every atom in the molecule can be calculated, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step. A common method is the slow evaporation of a solvent from a saturated solution of the purified compound. Benzene has been used successfully for similar iodinated benzoates.[4]

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 90-100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and thousands of diffraction intensities are collected.

-

Structure Solution & Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

Validation: The final structure is validated using established crystallographic metrics to ensure its accuracy and quality.

Conclusion: A Self-Validating Structural Dossier

The structural analysis of this compound is a case study in the power of a multi-technique, evidence-based approach. The convergence of data—the specific spin systems in ¹H NMR, the nine distinct signals in ¹³C NMR, and the definitive molecular weight and fragmentation from mass spectrometry—creates a self-validating dossier that confirms the compound's identity with the highest degree of scientific certainty. For applications where absolute spatial arrangement is critical, X-ray crystallography provides the ultimate, irrefutable proof. By understanding the "why" behind each technique, researchers can confidently verify the integrity of their synthetic building blocks, ensuring the success of their scientific endeavors.

References

-

J&K Scientific LLC. (n.d.). Methyl 3-iodo-4-methoxybenzoate | 35387-93-0. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Retrieved from [Link]

-

Mitchell, K. A., Golen, J. A., & Rheingold, A. L. (2023). Methyl 2-hydroxy-4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 79(10). Retrieved from [Link]

-

Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Retrieved from [Link]

-

Larsen, S., Torssell, S., & von Zezschwitz, P. (2014). Methyl 5-iodo-2-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o462. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-iodo-2-methoxybenzoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 4-methoxybenzoate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 2-hydroxy-4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CAS 54413-84-2 | 2623-H-10 | MDL MFCD18905183 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. Methyl 4-iodo-2-methoxybenzoate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. strem.com [strem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Methyl 5-iodo-2-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of Methyl 2-iodo-4-methoxybenzoate in Common Laboratory Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-iodo-4-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will delve into the theoretical principles governing solubility, present a predictive solubility profile based on structural analysis, and provide robust, field-proven protocols for empirical determination.

Introduction: The Significance of Solubility for this compound

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Its utility in cross-coupling reactions and other molecular elaborations makes understanding its physical properties paramount. Solubility is a critical parameter that dictates the choice of reaction conditions, purification methods (such as crystallization and chromatography), and formulation strategies. An informed selection of solvents can significantly impact reaction yield, purity, and overall process efficiency. This guide serves to equip the researcher with the predictive knowledge and experimental tools necessary to effectively work with this compound.

The Theoretical Cornerstone: "Like Dissolves Like"

The principle of "like dissolves like" is the bedrock of solubility prediction.[1][2][3] This axiom posits that a solute will more readily dissolve in a solvent that possesses similar intermolecular forces.[3] These forces include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Consequently, polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[3][4]

To apply this principle to this compound, we must first dissect its molecular structure to ascertain its overall polarity.

Structural and Polarity Analysis of this compound

The structure of this compound incorporates several functional groups that contribute to its overall physicochemical profile:

-

Aromatic Ring: The benzene ring is inherently nonpolar.

-

Methyl Ester (-COOCH₃): This group introduces polarity due to the presence of the carbonyl (C=O) and ether linkages. The oxygen atoms are capable of acting as hydrogen bond acceptors.

-

Methoxy Group (-OCH₃): The ether linkage in the methoxy group also contributes a degree of polarity and can act as a hydrogen bond acceptor.

-

Iodine Atom (-I): While iodine is a large and polarizable atom, the carbon-iodine bond is not highly polar. Its primary contribution to intermolecular interactions is through London dispersion forces.

Overall, this compound can be classified as a moderately polar molecule. The presence of the polar ester and methoxy groups is balanced by the larger, nonpolar aromatic ring and the iodine atom. This duality suggests that it will exhibit solubility in a range of solvents, with a preference for those of intermediate to high polarity. It is not expected to be highly soluble in water due to the lack of hydrogen bond donating groups and the significant nonpolar surface area of the iodinated benzene ring.

A Predictive Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can predict the solubility of this compound in a selection of common laboratory solvents. The following table provides these predictions, which should be empirically verified for precise quantitative data.

| Solvent | Solvent Type | Predicted Solubility | Justification |

| Water | Polar Protic | Insoluble to Very Slightly Soluble | The large, nonpolar iodinated aromatic ring outweighs the polarity of the ester and methoxy groups. The molecule cannot act as a hydrogen bond donor. |

| Methanol | Polar Protic | Soluble | Methanol is a polar solvent capable of hydrogen bonding (as an acceptor with the ester and methoxy oxygens) and has a smaller nonpolar component than water, making it more compatible with the solute. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble | Acetone's strong dipole moment can interact favorably with the polar ester and methoxy groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate has a similar polarity profile to the functional group in the solute, making it a good solvent choice. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a versatile solvent with a moderate dipole moment that can effectively solvate moderately polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The ether functionality and overall polarity of THF are well-suited to dissolve this molecule. |

| Toluene | Nonpolar | Moderately Soluble to Soluble | The aromatic ring of toluene can engage in π-stacking interactions with the benzene ring of the solute, while having enough weak polarity to interact with the ester and methoxy groups. |

| Hexanes | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of the ester and methoxy groups will likely make it difficult for the nonpolar hexane to effectively solvate the molecule. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical prediction is a powerful tool, empirical determination of solubility is essential for accurate and reliable process development. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement of solubility.

Qualitative Solubility Assessment

This method provides a quick determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature (typically room temperature).

Methodology:

-

Preparation: Into a small, dry test tube (e.g., 13x100 mm), add approximately 20-30 mg of this compound.

-

Solvent Addition: Add the chosen solvent dropwise (approximately 0.5 mL) to the test tube.

-

Agitation: Vigorously agitate the test tube for 30-60 seconds. A vortex mixer can be used for consistent mixing.

-

Observation: Observe the mixture against a well-lit background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition: If the solid is not fully dissolved, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total solvent volume of 3 mL.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, the pipette tip should be fitted with a filter (e.g., a small piece of cotton or a syringe filter). The filtration step is critical to ensure that only the dissolved solute is being analyzed.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared using solutions of known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for quantitative solubility determination.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous experimental protocols, researchers can confidently select appropriate solvent systems for their specific applications. The moderately polar nature of the molecule suggests broad solubility in many common organic solvents, with limited solubility in highly nonpolar or aqueous media. For critical applications, the quantitative shake-flask method is strongly recommended to obtain precise solubility data.

References

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Filo. (2023). Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions. Retrieved from [Link]

-

Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]

Sources

Spectroscopic Data for Methyl 2-iodo-4-methoxybenzoate: A Technical Guide for Researchers

Introduction

The molecular structure of Methyl 2-iodo-4-methoxybenzoate, with its distinct substitution pattern on the benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic arrangement and numbering convention used throughout this guide.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established substituent effects and analysis of similar compounds.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy substituents. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo and ester groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.8 | d | ~8.5 | Deshielded by the adjacent ester group. |

| H-5 | ~7.2 | d | ~2.5 | Influenced by the ortho-iodo and para-methoxy groups. |

| H-3 | ~6.9 | dd | ~8.5, ~2.5 | Shielded by the para-methoxy group. |

| -OCH₃ (ester) | ~3.9 | s | - | Typical chemical shift for a methyl ester. |

| -OCH₃ (ether) | ~3.8 | s | - | Typical chemical shift for an aryl methyl ether. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~166 | Typical carbonyl carbon of an ester. |

| C-4 (C-OCH₃) | ~160 | Deshielded due to the directly attached oxygen. |

| C-2 (C-I) | ~92 | Shielded by the heavy iodine atom (heavy atom effect). |

| C-6 | ~132 | Aromatic CH. |

| C-5 | ~122 | Aromatic CH. |

| C-1 (C-COOCH₃) | ~120 | Quaternary carbon attached to the ester. |

| C-3 | ~112 | Aromatic CH, shielded by the adjacent methoxy group. |

| -OCH₃ (ester) | ~52 | Methyl carbon of the ester. |

| -OCH₃ (ether) | ~56 | Methyl carbon of the methoxy group. |

Experimental Protocols for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Figure 2: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, the C-O bonds of the ester and ether, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl-alkyl ether and ester |

| ~1100 | C-O stretch | Ester |

| ~3000-2850 | C-H stretch | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 292.07 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 292 | [M]⁺ (Molecular ion) |

| 261 | [M - OCH₃]⁺ |

| 233 | [M - COOCH₃]⁺ |

| 165 | [M - I]⁺ |

| 135 | [C₇H₇O₂]⁺ |

The fragmentation pattern can be visualized as follows:

Figure 3: Predicted Fragmentation Pathway of this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while based on theoretical principles and analysis of related compounds, offer a valuable resource for the identification and characterization of this important synthetic intermediate. Researchers are encouraged to use this guide as a reference for interpreting their own experimental data and to contribute to the public body of knowledge by publishing their validated spectra.

References

-

Royal Society of Chemistry. (2014). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]

-

AOBChem USA. This compound. [Link]

Sources

Navigating the Synthesis of Methyl 2-iodo-4-methoxybenzoate: A Technical Guide to Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-iodo-4-methoxybenzoate, a key building block in the development of various pharmaceutical agents and functional materials, presents multiple strategic pathways distinguished by their starting materials. The selection of an appropriate precursor is a critical decision, profoundly influencing the overall efficiency, cost-effectiveness, and scalability of the synthesis. This in-depth technical guide provides a comprehensive analysis of the primary starting materials, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative assessment to inform rational synthetic design.

I. Strategic Decision Point: Choosing the Right Precursor

The journey to this compound can commence from three principal starting points, each with its own set of advantages and challenges:

-

4-Methoxy-anthranilic Acid (2-Amino-4-methoxybenzoic Acid): This route leverages the Sandmeyer reaction, a classic and reliable method for the introduction of an iodo group onto an aromatic ring via a diazonium salt intermediate.

-

4-Methoxybenzoic Acid (p-Anisic Acid): This approach relies on direct electrophilic aromatic substitution, where the inherent directing effects of the substituents guide the incoming iodo group.

-

Methyl 4-methoxybenzoate: Similar to using the parent acid, this pathway involves direct iodination of the pre-formed ester.

The optimal choice depends on factors such as the availability and cost of the starting material, desired regioselectivity, and tolerance to specific reaction conditions.

II. Synthetic Pathway 1: The Sandmeyer Approach from 4-Methoxy-anthranilic Acid

This is a well-established and highly regioselective route that proceeds in two distinct stages: the conversion of the amino group to a diazonium salt, followed by its displacement with iodide.

A. The Underlying Chemistry: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide range of functionalities.[1][2] The process begins with the diazotization of the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[3] The resulting diazonium salt is a versatile intermediate. For iodination, the use of a copper(I) catalyst is not strictly necessary, as iodide itself is a sufficiently strong nucleophile to react with the diazonium salt.[4][5] The reaction is believed to proceed through a free radical mechanism, involving the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[1] This aryl radical then abstracts an iodine atom from an iodide source to yield the final product.

B. Visualizing the Pathway

Caption: Synthetic route from 4-Methoxy-anthranilic Acid.

C. Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

-

Suspend 4-methoxy-anthranilic acid in a mixture of water and concentrated hydrochloric acid in a reaction vessel.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of potassium iodide in water.

-

Slowly add the potassium iodide solution to the diazonium salt solution, still maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Cool the mixture to room temperature to allow the product to precipitate.

-

Collect the crude 2-iodo-4-methoxybenzoic acid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound (Fischer-Speier Esterification) [6][7]

-

Dissolve the dried 2-iodo-4-methoxybenzoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

III. Synthetic Pathway 2: Direct Iodination of 4-Methoxybenzoic Acid

This route offers a more direct approach, avoiding the need for the Sandmeyer reaction. Its success hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

A. The Underlying Chemistry: Ortho-Para Direction and Electrophile Activation

The methoxy group (-OCH₃) on the benzene ring is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. The powerful activating and directing effect of the methoxy group dominates, favoring electrophilic substitution at the positions ortho and para to it. Since the para position is already occupied by the carboxylic acid group, iodination is directed to the ortho positions (C2 and C6).

Direct iodination of aromatic rings is often challenging because iodine is the least reactive of the halogens in electrophilic aromatic substitution.[8] Therefore, an activating agent is required to generate a more potent electrophilic iodine species.[8][9] A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA).[10][11][12] The acid protonates NIS, increasing the electrophilicity of the iodine atom.[13]

B. Visualizing the Pathway

Caption: Synthetic route from 4-Methoxybenzoic Acid.

C. Detailed Experimental Protocol

Step 1: Synthesis of 2-Iodo-4-methoxybenzoic Acid

-

Dissolve 4-methoxybenzoic acid in a suitable solvent, such as acetonitrile.

-

Add N-iodosuccinimide (NIS) to the solution.

-

Add a catalytic amount of trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 2-iodo-4-methoxybenzoic acid by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Follow the Fischer-Speier esterification protocol as described in Section II.C.

IV. Synthetic Pathway 3: Direct Iodination of Methyl 4-methoxybenzoate

This pathway is the most direct, starting from the ester and proceeding in a single iodination step.

A. The Underlying Chemistry: A Balance of Directing Effects

Similar to the iodination of 4-methoxybenzoic acid, the regioselectivity of this reaction is governed by the powerful ortho-, para-directing methoxy group. The methyl ester group is a meta-director, but its influence is significantly weaker than that of the methoxy group. Therefore, iodination is expected to occur predominantly at the position ortho to the methoxy group. The use of NIS and a catalytic amount of a strong acid like TFA is also the preferred method for this transformation.[14]

B. Visualizing the Pathway

Caption: Synthetic route from Methyl 4-methoxybenzoate.

C. Detailed Experimental Protocol

-

Dissolve Methyl 4-methoxybenzoate in a suitable solvent like acetonitrile.

-

Add N-iodosuccinimide (NIS) to the solution.

-

Introduce a catalytic amount of trifluoroacetic acid (TFA).

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Once the starting material is consumed, work up the reaction by quenching with aqueous sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Wash the organic phase with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the resulting crude this compound via column chromatography or recrystallization.

V. Comparative Analysis of Synthetic Routes

| Starting Material | Synthetic Steps | Regioselectivity | Key Advantages | Key Disadvantages |

| 4-Methoxy-anthranilic Acid | 2 (Diazotization/Iodination, Esterification) | Excellent | Well-established, high-yielding, unambiguous regiochemistry. | Multi-step process, handling of potentially unstable diazonium salts. |

| 4-Methoxybenzoic Acid | 2 (Iodination, Esterification) | Good to Excellent | Utilizes a readily available starting material, avoids diazonium salts. | Potential for minor regioisomers, requires an additional esterification step. |

| Methyl 4-methoxybenzoate | 1 (Iodination) | Good to Excellent | Most direct and atom-economical route. | Potential for minor regioisomers, starting material may be more expensive than the acid. |

VI. Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, each originating from a different commercially available starting material. The Sandmeyer reaction of 4-methoxy-anthranilic acid offers unparalleled regioselectivity, albeit through a two-step process involving a diazonium intermediate. Direct iodination of 4-methoxybenzoic acid or its methyl ester provides a more streamlined approach, with the choice between the two often dictated by the cost and availability of the starting material. The use of N-iodosuccinimide in the presence of a catalytic amount of strong acid has emerged as a mild and efficient method for these direct iodinations. A thorough understanding of the chemical principles and experimental nuances associated with each pathway is paramount for researchers to make informed decisions that align with their specific synthetic goals, resource constraints, and desired scale of production.

References

-

NROChemistry. Sandmeyer Reaction. [Link]

-

Grokipedia. Sandmeyer reaction. [Link]

-

GeeksforGeeks. Sandmeyer Reaction. (2023-07-23). [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

-

Adda247. Sandmeyer Reaction Mechanism. (2023-09-24). [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Wikipedia. Electrophilic halogenation. [Link]

-

Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. [Link]

-

Springer Link. Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]

-

OUCI. N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]

-

Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

-

ACS Publications. Supporting Information Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. (2016-09-09). [Link]

-

UNI ScholarWorks. "Iodination of Anisole" by Ralph Holch and J.B. Culbertson. [Link]

-

ACS Catalysis. Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023-04-30). [Link]

-

University of Massachusetts Amherst. esterification of benzoic acid to methyl benzoate. [Link]

-

Sciencemadness.org. IODINATION OF METHOXYAMPHETAMINES WITH IODINE AND SILVER SULFATE. [Link]

-

PubChem. 4-Methoxybenzoic Acid. [Link]

-

ResearchGate. Iodine-Silver trifluoroacetate. [Link]

- Google Patents.

-

University of Mississippi eGrove. Iodination of 3,5-Dichloroanisole Using Silver Salts. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Sandmeyer Reaction Mechanism - [adda247.com]

- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 4. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 5. grokipedia.com [grokipedia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 10. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Synthetic Cornerstone: A Technical Guide to Methyl 2-iodo-4-methoxybenzoate for Advanced Research and Development

For the discerning researcher and drug development professional, the strategic selection of building blocks is paramount to the success of complex synthetic campaigns. Among the vast arsenal of chemical intermediates, Methyl 2-iodo-4-methoxybenzoate has emerged as a particularly valuable scaffold. Its unique substitution pattern—an activating methoxy group and a versatile iodinated position—renders it a powerful tool for the construction of intricate molecular architectures. This technical guide provides an in-depth exploration of its commercial availability, synthesis, and strategic applications in contemporary drug discovery.

Commercial Availability and Sourcing

This compound, identified by the CAS Number 54413-84-2 , is readily available from a range of specialized chemical suppliers. Researchers can procure this compound in various quantities, from laboratory-scale amounts to bulk quantities suitable for process development. It is crucial to note the existence of isomers, such as Methyl 4-iodo-2-methoxybenzoate (CAS 148490-97-5) and Methyl 3-iodo-4-methoxybenzoate (CAS 35387-93-0), and to verify the CAS number to ensure the acquisition of the correct regioisomer for the intended synthetic route.

| Supplier | Purity | Available Quantities |

| Amerigo Scientific | Inquire | Inquire |

| Apollo Scientific | Inquire | Inquire |

| AOBChem USA | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |

| Chemcia Scientific, LLC | >97% | Inquire |

This table is for illustrative purposes and researchers are advised to consult supplier websites for the most current information.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available precursor. The following protocol outlines a reliable and scalable route.

Synthesis of the Carboxylic Acid Precursor: 2-iodo-4-methoxy-benzoic acid

The journey to the target ester begins with the synthesis of the corresponding carboxylic acid, 2-iodo-4-methoxy-benzoic acid. A well-established method involves the diazotization of 4-methoxy-anthranilic acid followed by a Sandmeyer-type iodination reaction.[2][3]

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol:

-

Diazotization: Suspend 150 g of 4-methoxy-anthranilic acid in 2 liters of water and 80 ml of concentrated hydrochloric acid at 0°C.[2][3]

-

Slowly add a solution of 62 g of sodium nitrite in 130 ml of water dropwise over 30 minutes, maintaining the temperature between 0-5°C with constant stirring.[2][3]

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.[2][3]

-

Iodination: In a separate vessel, prepare a solution of 164 g of potassium iodide in 700 ml of 5-N sulfuric acid.[2][3]

-

Add the potassium iodide solution dropwise to the diazonium salt solution over 45 minutes, maintaining the temperature between 3-6°C.[2][3]

-

After the addition is complete, stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.[2][3]

-

Cool the mixture to room temperature. The precipitated brown crystals of 2-iodo-4-methoxy-benzoic acid are collected by filtration.[2][3]

-

Wash the crystals with water until neutral and dry under reduced pressure. The product typically has a melting point of 174°C.[2][3]

Esterification to this compound

The final step is the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product.[4][5][6]

Caption: Fischer esterification of the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-iodo-4-methoxy-benzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the iodo and methoxy groups on the benzene ring makes this compound a highly valuable intermediate in the synthesis of biologically active molecules. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile introduction of diverse aryl and heteroaryl moieties.[7][8][9]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. prepchem.com [prepchem.com]

- 3. 4-Iodo-2-methoxybenzoic acid methyl ester | 148490-97-5 | FI70388 [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. athabascau.ca [athabascau.ca]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling of Methyl 2-iodo-4-methoxybenzoate and Related Substituted Aromatic Esters

This document provides a comprehensive technical guide on the safety and handling precautions for Methyl 2-iodo-4-methoxybenzoate. Given that specific toxicological and safety data for this particular isomer is not extensively published, this guide employs a precautionary, principles-based approach. It synthesizes established best practices for handling similar halogenated aromatic esters and draws upon safety data from closely related structural isomers to provide a robust framework for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice. For novel or sparsely documented compounds like this compound, this involves analyzing its structure, inferring risks from similar compounds, and treating it with a high degree of caution until comprehensive data is available.

Physicochemical and Toxicological Profile

The toxicological properties of this compound have not been fully investigated[1]. However, based on its functional groups (iodinated aromatic ring, methyl ester) and data from analogous compounds, a conservative risk assessment is necessary. Structurally similar chemicals are known to cause skin and eye irritation[2][3][4][5]. Therefore, it is prudent to assume this compound presents similar hazards.

| Property | Data / Inferred Information | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₉H₉IO₃ | [1] |

| Appearance | Likely a solid (e.g., powder, crystals) | [6][7][8] |

| Primary Hazards | May cause skin and eye irritation. Toxicological properties are not fully known. | [1][2][3] |

| Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | [3][4][9] |

| Incompatible Materials | Strong oxidizing agents | [3][9][10] |

| Storage Sensitivity | May be light-sensitive | [6][11] |

Regulatory Context

This compound is intended for laboratory research and development purposes only[1]. It is not widely listed on regulatory schedules such as the SARA Title III, Section 313, or California Proposition 65, which is common for research chemicals[11]. The absence of established Occupational Exposure Limits (OELs) necessitates the use of stringent engineering controls and personal protective equipment to minimize any potential exposure.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing engineering and administrative controls over reliance on PPE alone.

Caption: The lifecycle of a chemical requires safe practices at every stage.

Standard Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly.

-